Triethylene glycol monomethyl ether is a colorless, odorless liquid with the chemical formula C₇H₁₆O₄ and a molecular weight of approximately 164.2 g/mol. It is classified as an ether and is known for its relatively low toxicity and high solubility in water. The compound is primarily utilized as a solvent and reagent in various chemical applications, particularly in the synthesis of polymers and other organic compounds. It has a boiling point ranging from 245 to 255 °C and a density of about 1.04 g/cm³ at 20 °C .
TEGME's primary function in scientific research is as a solvent or reaction medium. It does not have a specific biological mechanism of action. Its properties, such as good solubility and low volatility, make it useful for dissolving a wide range of compounds.
While triethylene glycol monomethyl ether exhibits low toxicity, it can cause irritation upon contact with skin or eyes. The compound has an oral LD50 value of approximately 11,850 mg/kg in rats, indicating a relatively low acute toxicity level . Its biological activity is primarily linked to its role as a solvent in various formulations rather than any direct pharmacological effects.
Triethylene glycol monomethyl ether can be synthesized through several methods, including:
These methods allow for the production of triethylene glycol monomethyl ether with varying degrees of purity and yield depending on the reaction conditions employed .
Triethylene glycol monomethyl ether has diverse applications across various industries:
Research on interaction studies involving triethylene glycol monomethyl ether primarily focuses on its compatibility with other chemicals and materials. It is generally considered stable under normal conditions but may react with strong oxidizing agents. Additionally, studies have indicated that it can form stable complexes with certain Lewis acids, enhancing its utility in various chemical processes .
Triethylene glycol monomethyl ether shares structural similarities with several other compounds within the glycol ether family. Here are some comparable compounds:
Compound Name | Chemical Formula | Molecular Weight | Unique Properties |
---|---|---|---|
Triethylene glycol monoethyl ether | C₈H₁₈O₄ | 178.2 g/mol | Higher molecular weight; used in similar applications |
Diethylene glycol monomethyl ether | C₆H₁₄O₄ | 146.18 g/mol | Lower boiling point; more volatile |
Ethylene glycol monomethyl ether | C₅H₁₂O₄ | 132.16 g/mol | Lower molecular weight; more polar |
The uniqueness of triethylene glycol monomethyl ether lies in its balanced properties that make it suitable for both high-temperature applications and as a solvent in formulations requiring low toxicity levels. Its ability to act as both a solvent and a reagent sets it apart from other similar compounds, which may be more specialized or limited in their applications .
Triethylene glycol monomethyl ether has the molecular formula C₇H₁₆O₄ with a molecular weight of 164.20 grams per mole [1] [2] [3] [4]. The exact molecular mass is 164.104859 atomic mass units [3]. This compound possesses a linear chain structure characterized by its systematic name 2-[2-(2-methoxyethoxy)ethoxy]ethanol [5] [3] [6].
The compound exhibits a non-chiral structure with no stereochemical centers, resulting in a single conformational isomer under standard conditions. The molecular configuration is based on a linear arrangement of three ethylene glycol units linked through ether bonds, terminated by a methoxy group on one end and a hydroxyl group on the other end [7] [6]. The InChI representation is InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3, with the InChIKey being JLGLQAWTXXGVEM-UHFFFAOYSA-N [2] [3] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₁₆O₄ | [1] [2] [3] |
Molecular Weight | 164.20 g/mol | [1] [2] [8] |
Exact Mass | 164.104859 amu | [3] |
InChI | InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 | [2] [8] |
InChIKey | JLGLQAWTXXGVEM-UHFFFAOYSA-N | [2] [8] |
SMILES | COCCOCCOCCO | [2] [8] |
Triethylene glycol monomethyl ether belongs to the glycol ether family, characterized by its distinctive functional group composition [7]. The molecule contains multiple functional groups that define its chemical behavior and physical properties.
The primary functional groups present include three ether linkages (-O-) connecting the ethylene glycol units, one primary alcohol group (-OH) at the terminal position, and one methoxy group (-OCH₃) at the opposite terminus [7] [9]. This arrangement creates a hydroxypolyether structure that exhibits both hydrophilic and lipophilic characteristics .
The ether functional groups contribute to the compound's stability and low reactivity under normal conditions, while the terminal hydroxyl group provides sites for hydrogen bonding and further chemical derivatization [11]. The methoxy group at the other end of the molecule reduces the overall polarity compared to the parent triethylene glycol, influencing solubility and phase behavior characteristics [7].
Functional Group | Quantity | Position | Chemical Impact |
---|---|---|---|
Ether linkages (-O-) | 3 | Bridging positions | Structural stability, low reactivity [7] |
Primary alcohol (-OH) | 1 | Terminal position | Hydrogen bonding, derivatization site [11] |
Methoxy group (-OCH₃) | 1 | Terminal position | Reduced polarity, solubility modification [7] |
Triethylene glycol monomethyl ether exhibits characteristic thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a high boiling point at 249°C (482°F) at atmospheric pressure [12] [13] [14], although some sources report variations depending on pressure conditions, with values of 122°C at 10 mmHg [2] [4] [8] and 248°C at standard atmospheric pressure [15].
The vapor pressure of triethylene glycol monomethyl ether is exceptionally low, measuring less than 0.01 mmHg at 20°C [2] [4] [16] [17] [13], which corresponds to less than 0.001 kPa at 25°C [14]. This low volatility is attributed to the strong intermolecular hydrogen bonding facilitated by the hydroxyl group and the extended ether chain structure.
The compound exhibits a vapor density of 5.66 relative to air [2] [4] [16], indicating its tendency to remain in the liquid phase under normal atmospheric conditions. The melting point has been reported with some variation in the literature, ranging from -45°C [4] to -44°C [12] [14], with one source reporting -74.6°C [18].
Thermodynamic Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 249°C (482°F) | 760 mmHg | [12] [13] [14] |
Boiling Point | 122°C | 10 mmHg | [2] [4] [8] |
Vapor Pressure | <0.01 mmHg | 20°C | [2] [4] [16] [17] [13] |
Vapor Density | 5.66 | vs air | [2] [4] [16] |
Melting Point | -44°C (-47°F) | Standard | [12] [14] |
Flash Point | 110°C (230°F) | Closed cup | [2] [8] [14] |
Triethylene glycol monomethyl ether demonstrates excellent water solubility, being completely miscible with water at 20°C [4] [16] [11] [18]. This complete miscibility is attributed to the compound's ability to form extensive hydrogen bonds with water molecules through both its hydroxyl group and ether oxygen atoms [9].
The compound exhibits a solubility value of 1,049 grams per liter at 20°C [18], effectively indicating complete miscibility. The pH of aqueous solutions ranges from 5-7 at 20°C [4] [16], indicating near-neutral behavior in aqueous systems.
Phase behavior studies have shown that triethylene glycol monomethyl ether maintains its liquid state over a wide temperature range, from approximately -44°C to 249°C at standard atmospheric pressure [12] [14]. The compound's phase behavior in binary mixtures with water has been extensively studied, revealing complex interactions that affect density and viscosity across the entire concentration range [19] [20].
Solubility Parameter | Value | Conditions | Reference |
---|---|---|---|
Water Solubility | Complete miscibility | 20°C | [4] [16] [11] |
Solubility (numerical) | 1,049 g/L | 20°C | [18] |
pH (aqueous solution) | 5-7 | 20°C | [4] [16] |
LogP | -1.12 | 20°C | [4] [16] |
The refractive index of triethylene glycol monomethyl ether is consistently reported as n₂₀/D = 1.439 at 20°C [2] [4] [8] [16] [17] [13], providing an important optical property for identification and purity assessment. This value reflects the compound's moderate optical density and is characteristic of glycol ether compounds.
Density measurements show consistent values across multiple sources, with the liquid density at 25°C being 1.026 g/mL [2] [4] [8] [18], while the specific gravity at 20/20°C is reported as 1.050 [17] [13] [14]. Some sources report slightly higher density values of 1.048 g/cm³ at 20°C [17] [13].
The viscosity of triethylene glycol monomethyl ether at 25°C is 7.3 to 7.8 centipoise [17] [13] [14], indicating moderate flow resistance. Surface tension measurements at 25°C show a value of 36.4 dynes/cm [17] [13], which contributes to its effectiveness as a coupling agent and surfactant in various applications.
Temperature-dependent density studies have been conducted across a range from 25°C to 80°C, providing valuable data for industrial applications and process modeling [19] [20]. These studies demonstrate the typical decrease in density with increasing temperature, following predictable thermodynamic relationships.
Physical Property | Value | Temperature | Reference |
---|---|---|---|
Refractive Index | n₂₀/D = 1.439 | 20°C | [2] [4] [8] [16] [17] [13] |
Density | 1.026 g/mL | 25°C | [2] [4] [8] [18] |
Specific Gravity | 1.050 | 20/20°C | [17] [13] [14] |
Viscosity | 7.3-7.8 cP | 25°C | [17] [13] [14] |
Surface Tension | 36.4 dynes/cm | 25°C | [17] [13] |
Specific Heat | 2.19 J/g/°C | 25°C | [17] [13] |
Irritant